6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-ethyl-[1,3,4]thiadiazol-2-yl)-amide
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Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. . This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with a suitable quinoline derivative under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as glutaminase, which plays a crucial role in cellular metabolism . By inhibiting these enzymes, the compound can disrupt metabolic pathways and exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: This compound shares the thiadiazole core structure and has been studied for its antimicrobial and anticancer properties.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Known for its potent antitumor activity and inhibition of glutaminase.
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-amine: Another thiadiazole derivative with potential therapeutic applications.
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE stands out due to its unique combination of the thiadiazole and quinoline moieties, which confer distinct biological activities and potential therapeutic applications . Its ability to inhibit specific enzymes and pathways makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C16H14N4O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C16H14N4O3S/c1-2-10-18-19-16(24-10)17-14(22)11-13(21)9-5-3-4-8-6-7-20(12(8)9)15(11)23/h3-5,21H,2,6-7H2,1H3,(H,17,19,22) |
InChI Key |
NPSVKKJBKRZBLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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